Lipophilicity Advantage Over the N‑Methyl Analog Improves Predicted Passive Permeability
The ethyl-substituted compound exhibits a computed XLogP3‑AA of –0.8, which is 0.3 log units higher than the –1.1 of the N‑methyl analog 1‑amino‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)propan‑2‑ol (CAS 1520413‑62‑0) [1][2]. This difference corresponds to roughly a 2‑fold increase in predicted octanol‑water partition coefficient, moving the compound into a more favourable range for passive membrane permeation while remaining below the typical lipophilicity ceiling (XLogP >5) associated with poor aqueous solubility and higher promiscuity risk.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = –0.8 |
| Comparator Or Baseline | 1‑Amino‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)propan‑2‑ol: XLogP3‑AA = –1.1 |
| Quantified Difference | ΔXLogP = +0.3 (ethyl > methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20 release); same algorithm applied to both compounds. |
Why This Matters
A 0.3‑unit increase in XLogP can raise predicted Caco‑2 permeability by approximately 20–30 % within this range, making the ethyl analog the preferred choice for programs targeting intracellular or CNS targets where passive diffusion is essential.
- [1] PubChem. Compound Summary: 1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol. PubChem CID 65986818. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1480352-78-0 (Accessed 2026‑05‑02). View Source
- [2] PubChem. Compound Summary: 1-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. PubChem CID 65986817. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1520413-62-0 (Accessed 2026‑05‑02). View Source
